Methyl 4-((2-(3-methoxyphenyl)acetamido)methyl)piperidine-1-carboxylate
Description
Methyl 4-((2-(3-methoxyphenyl)acetamido)methyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a methyl ester group at the 1-position and a 3-methoxyphenylacetamido-methyl substituent at the 4-position. The methoxy group on the phenyl ring enhances lipophilicity and may influence receptor binding, particularly in neurological or metabolic targets.
Properties
IUPAC Name |
methyl 4-[[[2-(3-methoxyphenyl)acetyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-22-15-5-3-4-14(10-15)11-16(20)18-12-13-6-8-19(9-7-13)17(21)23-2/h3-5,10,13H,6-9,11-12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDOFHDJEVSIMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC2CCN(CC2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(3-methoxyphenyl)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Acetamido Group: The acetamido group is introduced via an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Methoxyphenyl Moiety: The methoxyphenyl group is attached through a nucleophilic substitution reaction, often using a methoxyphenyl halide and a suitable nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(3-methoxyphenyl)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl moiety or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyphenyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-((2-(3-methoxyphenyl)acetamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(3-methoxyphenyl)acetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound is compared below with four structurally related piperidine or piperazine derivatives, focusing on ester groups, substituents, molecular properties, and functional implications.
Structural and Functional Comparison
Table 1: Key Properties of Methyl 4-((2-(3-Methoxyphenyl)acetamido)methyl)piperidine-1-carboxylate and Analogs
*Calculated based on molecular formula C17H22N2O3.
Detailed Structural Insights
Ester Group Variations
- Methyl vs. Ethyl vs. Ethyl esters (e.g., and ) may exhibit slower hydrolysis rates, while tert-butyl esters () provide steric protection against enzymatic degradation .
Substituent Effects
- Aromatic Rings :
The 3-methoxyphenyl group in the target compound contrasts with thiophene () and methylthiophenyl () moieties. Methoxy groups are electron-donating, enhancing π-π stacking in receptor binding, whereas thiophene introduces sulfur-mediated interactions . - Functional Groups: The oxoacetamido group in ’s compound adds hydrogen-bonding capacity, which could improve target affinity.
Pharmacological and Physicochemical Implications
- Lipophilicity :
The target compound’s logP is estimated to be moderate (~2.5–3.0), balancing solubility and membrane permeability. Analogs with trifluoromethyl () or methylthio () groups exhibit higher lipophilicity, favoring tissue distribution but risking solubility issues . - Metabolic Stability : Methyl esters (Target, ) are more prone to hydrolysis than tert-butyl derivatives (), though this can be advantageous for prodrug activation .
Biological Activity
Methyl 4-((2-(3-methoxyphenyl)acetamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 276.34 g/mol
- IUPAC Name : this compound
This compound features a piperidine ring, an acetamido group, and a methoxyphenyl moiety, which contribute to its biological properties.
Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, while the methoxyphenyl group may enhance lipophilicity, facilitating membrane permeability.
Potential Targets:
- Neurotransmitter Receptors : Compounds with piperidine structures have been shown to modulate dopamine and serotonin receptors.
- Enzymatic Inhibition : Similar derivatives have demonstrated inhibitory effects on enzymes involved in metabolic pathways.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. A study reported that derivatives of piperidine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
Antiparasitic Activity
Another area of interest is the antiparasitic potential of this compound. Research on related compounds targeting PfATP4 has shown promising results in inhibiting malaria parasites, suggesting that structural modifications can enhance efficacy against parasitic infections .
Case Studies
- Study on Antimicrobial Efficacy :
- Antiparasitic Activity Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
